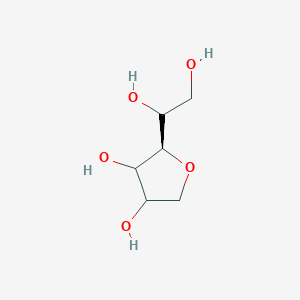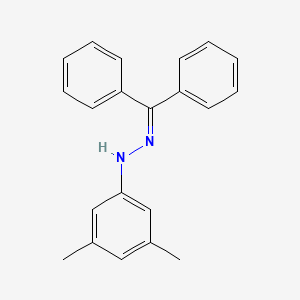![molecular formula C15H8Cl2N4O B14116558 bis(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanone](/img/structure/B14116558.png)
bis(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanone: is a chemical compound with the molecular formula C15H8Cl2N4O It is a derivative of pyrrolopyridine, a heterocyclic compound that contains both nitrogen and chlorine atoms
準備方法
The synthesis of bis(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrrolopyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Chlorination: Introduction of chlorine atoms at specific positions on the pyrrolopyridine ring.
Methanone formation:
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
化学反応の分析
Bis(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s reactivity.
Substitution: Chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups, using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., Grignard reagents). The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Bis(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices.
Biological Research: It is used as a tool compound to study biological processes and pathways, particularly those involving nitrogen-containing heterocycles.
Industrial Applications: The compound’s stability and reactivity make it useful in various industrial processes, including the synthesis of other complex molecules.
作用機序
The mechanism of action of bis(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit the activity of certain kinases, leading to altered cellular responses.
類似化合物との比較
Bis(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanone can be compared to other pyrrolopyridine derivatives, such as:
- 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol
- 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol
- 1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol
These compounds share a similar core structure but differ in their functional groups, which can significantly impact their chemical properties and applications. The presence of chlorine atoms in this compound, for example, may enhance its reactivity and binding affinity to certain targets, making it unique among its peers.
特性
分子式 |
C15H8Cl2N4O |
|---|---|
分子量 |
331.2 g/mol |
IUPAC名 |
bis(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanone |
InChI |
InChI=1S/C15H8Cl2N4O/c16-11-7-1-3-18-14(7)20-5-9(11)13(22)10-6-21-15-8(12(10)17)2-4-19-15/h1-6H,(H,18,20)(H,19,21) |
InChIキー |
ZZUBQJKTAPDBPT-UHFFFAOYSA-N |
正規SMILES |
C1=CNC2=NC=C(C(=C21)Cl)C(=O)C3=CN=C4C(=C3Cl)C=CN4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B14116483.png)
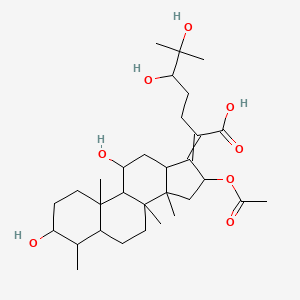

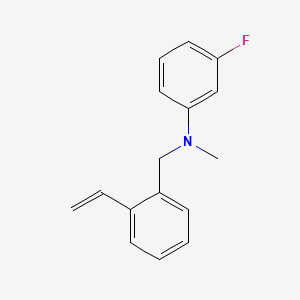
![1-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14116510.png)
![(E)-2',3',9',10'-tetrahydrospiro[cyclohexane-1,8'-cyclopenta[c]pyrano[3,2-g]chromen]-4'(1'H)-one oxime](/img/structure/B14116511.png)

![rel-2,2,2-trifluoro-N-[(3R,6R)-6-(trifluoromethyl)piperidin-3-yl]acetamide](/img/structure/B14116516.png)
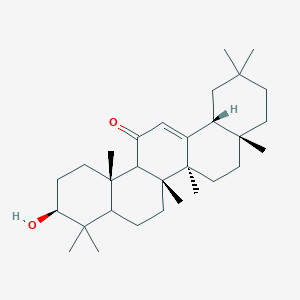
![Benzene, 1,3-dimethyl-5-[4-(trifluoromethyl)phenoxy]-](/img/structure/B14116544.png)
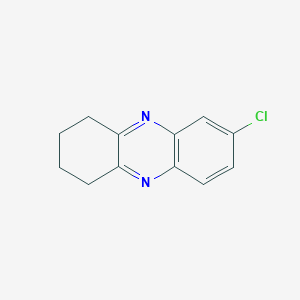
![ethyl 2-(8-(3,4-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14116561.png)
